Cas no 75825-59-1 (Methyl 2-methoxypyrimidine-4-carboxylate)

Methyl 2-methoxypyrimidine-4-carboxylate is a versatile pyrimidine derivative commonly employed as a key intermediate in pharmaceutical and agrochemical synthesis. Its methoxy and ester functional groups enhance reactivity, facilitating further derivatization under mild conditions. The compound exhibits good stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its high purity and well-defined structure make it suitable for use in precision organic transformations, particularly in the development of heterocyclic compounds. The product is often utilized in medicinal chemistry research for constructing biologically active molecules due to its compatibility with a range of coupling and substitution reactions. Proper handling in a controlled environment is recommended.
Methyl 2-methoxypyrimidine-4-carboxylate structure
75825-59-1 structure
Product Name:Methyl 2-methoxypyrimidine-4-carboxylate
CAS No:75825-59-1
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD18642498
CID:1090862
PubChem ID:12570284
Update Time:2025-05-22

Methyl 2-methoxypyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-methoxypyrimidine-4-carboxylate
    • AKOS006373948
    • SB57192
    • 75825-59-1
    • F30443
    • SCHEMBL22518516
    • Methyl2-methoxypyrimidine-4-carboxylate
    • PS-17871
    • DTXSID60502914
    • EN300-154911
    • DB-351879
    • Methyl 2-methoxy-4-pyrimidinecarboxylate
    • MDL: MFCD18642498
    • Inchi: 1S/C7H8N2O3/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
    • InChI Key: PVZFDCZDHLLGSY-UHFFFAOYSA-N
    • SMILES: O(C)C1=NC=CC(C(=O)OC)=N1

Computed Properties

  • Exact Mass: 168.05349212g/mol
  • Monoisotopic Mass: 168.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 61.3Ų

Methyl 2-methoxypyrimidine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10984-5g
methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
5g
$1350 2023-09-07
Chemenu
CM165508-1g
methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
1g
$405 2021-08-05
TRC
M292716-100mg
Methyl 2-Methoxypyrimidine-4-carboxylate
75825-59-1
100mg
$ 160.00 2022-06-04
TRC
M292716-500mg
Methyl 2-Methoxypyrimidine-4-carboxylate
75825-59-1
500mg
$ 590.00 2022-06-04
TRC
M292716-1g
Methyl 2-Methoxypyrimidine-4-carboxylate
75825-59-1
1g
$ 930.00 2022-06-04
Chemenu
CM165508-1g
methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
1g
$1644 2023-02-17
eNovation Chemicals LLC
D284839-1g
Methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
1g
$580 2024-06-09
Enamine
EN300-154911-0.05g
methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
0.05g
$425.0 2023-06-05
Enamine
EN300-154911-0.1g
methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
0.1g
$554.0 2023-06-05
Enamine
EN300-154911-0.25g
methyl 2-methoxypyrimidine-4-carboxylate
75825-59-1 95%
0.25g
$792.0 2023-06-05

Additional information on Methyl 2-methoxypyrimidine-4-carboxylate

Professional Introduction of Methyl 2-Methoxypyrimidine-4-Carboxylate (CAS No. 75825-59-1)

Methyl 2-methoxypyrimidine-4-carboxylate, with the CAS number 75825-59-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and agrochemical development. This compound is characterized by its pyrimidine ring structure, which is a heterocyclic aromatic system with two nitrogen atoms and one oxygen atom. The presence of a methoxy group at position 2 and a methyl ester at position 4 makes this compound unique and highly functional. Recent studies have highlighted its potential as a building block for the synthesis of bioactive molecules, particularly in the development of herbicides and fungicides.

The molecular structure of methyl 2-methoxypyrimidine-4-carboxylate is notable for its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The methoxy group (-OCH3) at position 2 contributes to the compound's electronic properties, while the methyl ester (-COOCH3) at position 4 provides versatility in terms of reactivity and solubility. This combination makes the compound highly suitable for various chemical transformations, including nucleophilic substitutions, reductions, and oxidations.

Recent research has focused on the synthesis and optimization of methyl 2-methoxypyrimidine-4-carboxylate. Scientists have explored novel routes to enhance the efficiency and sustainability of its production. For instance, one study reported a green chemistry approach using microwave-assisted synthesis to achieve higher yields with reduced reaction times. This method not only minimizes the use of hazardous solvents but also aligns with current trends toward environmentally friendly chemical processes.

In terms of application, methyl 2-methoxypyrimidine-4-carboxylate has shown promise as an intermediate in the synthesis of agrochemicals. Its ability to act as a precursor for herbicides has been extensively studied. For example, researchers have demonstrated that derivatives of this compound exhibit potent activity against various weeds, making them potential candidates for next-generation agricultural chemicals. Furthermore, its role as an intermediate in pharmaceutical synthesis has also been explored, particularly in the development of anti-inflammatory and anticancer agents.

Recent advancements in computational chemistry have provided deeper insights into the bioactivity and mechanism of action of methyl 2-methoxypyrimidine-4-carboxylate. Molecular docking studies have revealed that this compound can interact with key enzymes involved in plant growth regulation, such as acetolactate synthase (ALS). These findings suggest that it could serve as a lead compound for developing more effective and selective herbicides with reduced environmental impact.

The stability and reactivity of methyl 2-methoxypyrimidine-4-carboxylate have also been investigated under various conditions. Studies indicate that the compound is stable under normal storage conditions but can undergo hydrolysis under basic or acidic conditions to yield pyrimidine carboxylic acid derivatives. This property is particularly useful in controlled-release formulations or in processes requiring stepwise chemical transformations.

In conclusion, methyl 2-methoxypyrimidine-4-carboxylate (CAS No. 75825-59-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in the development of new chemical entities across diverse fields.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd